

Isotopic Enrichment of (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N: A Technical Guide

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Compound of Interest

Compound Name: (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of (1R,3S,4R)-ent-Entecavir with two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom. Entecavir is a potent and selective antiviral agent against the hepatitis B virus (HBV). The isotopically labeled version, (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N, serves as a critical internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring accuracy in pharmacokinetic and metabolic studies.^[1]

Overview of (1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N

(1R,3S,4R)-ent-Entecavir-¹³C₂,¹⁵N is a stable isotope-labeled analog of Entecavir. Its molecular formula is C₁₀¹³C₂H₁₅N₄¹⁵NO₃, and it has a molecular weight of approximately 280.26 g/mol.^[1]
^[2] The strategic incorporation of heavy isotopes provides a distinct mass signature, allowing it to be differentiated from the unlabeled drug in biological matrices.

Key Applications:

- **Internal Standard:** Its primary use is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Entecavir in plasma and other biological samples.^[1]

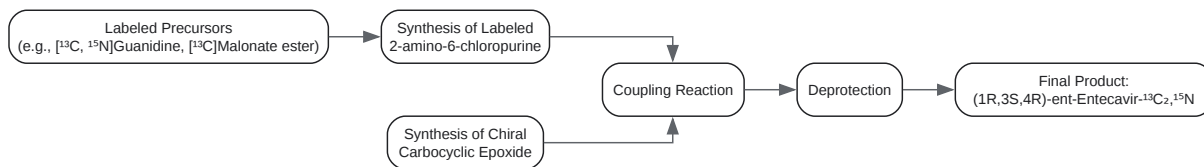
- Metabolic Studies: Isotopic labeling can aid in tracing the metabolic fate of Entecavir in vivo and in vitro.
- NMR Spectroscopy: Labeled compounds can enhance NMR studies, providing detailed structural and dynamic information.

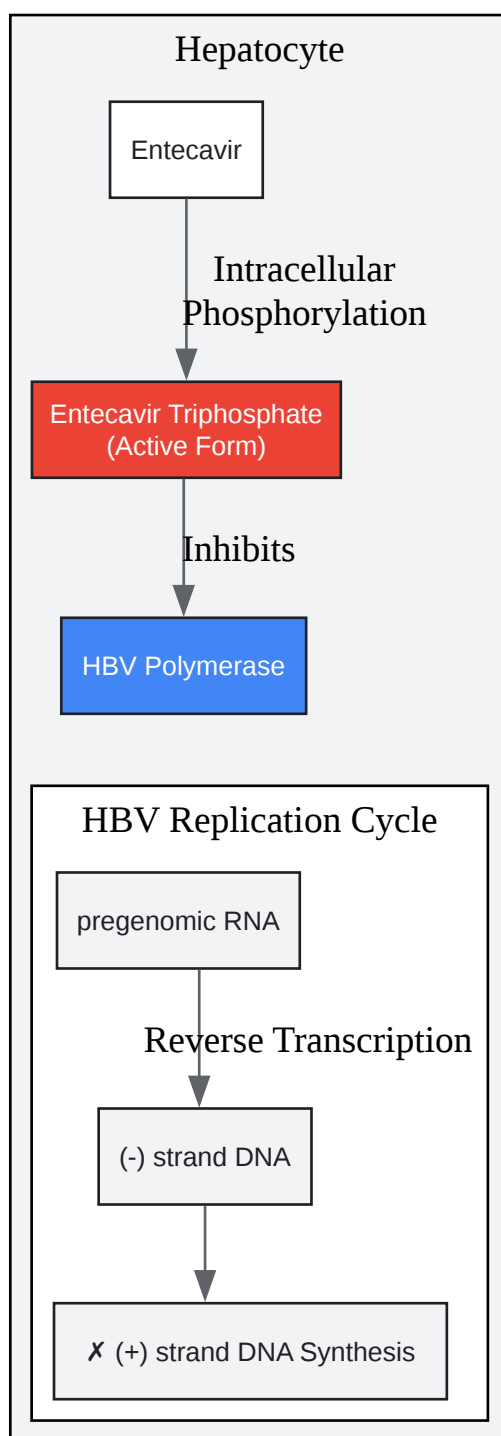
Proposed Synthetic Strategy

While a specific, publicly available protocol for the synthesis of (1R,3S,4R)-ent-Entecavir- $^{13}\text{C}_2,^{15}\text{N}$ is not detailed in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of unlabeled Entecavir and isotopically labeled guanosine analogs. The core of the strategy involves the synthesis of an isotopically labeled guanine derivative, which is then coupled to the carbocyclic core of Entecavir.

A logical approach would involve the construction of the purine ring with the desired isotopes, followed by its attachment to the chiral cyclopentyl moiety. Based on common labeling patterns for guanine, the ^{13}C and ^{15}N atoms are likely incorporated into the purine ring.

The overall synthetic workflow can be conceptualized as follows:





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References

- 1. medchemexpress.com [medchemexpress.com]
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